molecular formula C10H17NO3 B8728282 Tert-butyl 2,2-dimethyl-4-oxoazetidine-1-carboxylate

Tert-butyl 2,2-dimethyl-4-oxoazetidine-1-carboxylate

Cat. No. B8728282
M. Wt: 199.25 g/mol
InChI Key: KHAVKEAKEFLGHG-UHFFFAOYSA-N
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Patent
US05726307

Procedure details

A 3 L, 3-neck round bottom flask equipped with a magnetic stirrer, thermometer, nitrogen bubbler and addition funnel was charged with 180.3 g (0.89 mol) of N-(t-butoxycarbonyl)-4,4-dimethylazetidin-2-one dissolved in 1 L of tetrahydrofuran. The solution was cooled to 0°-5° C. and treated dropwise with 890 mL of 1.0M aqueous lithium hydroxide over 30 minutes. The reaction mixture was stirred at 0°-5° C. for 2 hours then diluted with 1 L of ether and 1 L of water. The layers were allowed to separate and the aqueous layer reextracted with an additional 1 L of ether. The aqueous layer was acidified by the addition of 1 L of saturated aqueous sodium bisulfate, then extracted with 1×1 L and 2×500 mL of ether. The combined organic layer and ether extracts were washed with 500 mL of saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under vacuum to 173 g of a yellow oil that solidified upon standing. The material was slurried with warm hexane then filtered and dried under high vacuum to afford 168.5 g (0.775 mol, 87%) of product as a white solid. 1H NMR (200 MHz,CDCl3): 1.39 (s,6H), 1.44 (s,9H), 2.72 (s,2H). FAB-MS: calculated for C10H19NO4 217; found 218 (M+H,54%).
Quantity
180.3 g
Type
reactant
Reaction Step One
Quantity
890 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:11]([CH3:13])([CH3:12])[CH2:10][C:9]1=[O:14])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-:15].[Li+]>O1CCCC1.CCOCC.O>[C:1]([O:5][C:6]([NH:8][C:11]([CH3:13])([CH3:12])[CH2:10][C:9]([OH:14])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
180.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC1(C)C)=O
Step Two
Name
Quantity
890 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0°-5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L, 3-neck round bottom flask equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
thermometer, nitrogen bubbler and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified by the addition of 1 L of saturated aqueous sodium bisulfate
EXTRACTION
Type
EXTRACTION
Details
extracted with 1×1 L and 2×500 mL of ether
WASH
Type
WASH
Details
The combined organic layer and ether extracts were washed with 500 mL of saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to 173 g of a yellow oil
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.775 mol
AMOUNT: MASS 168.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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